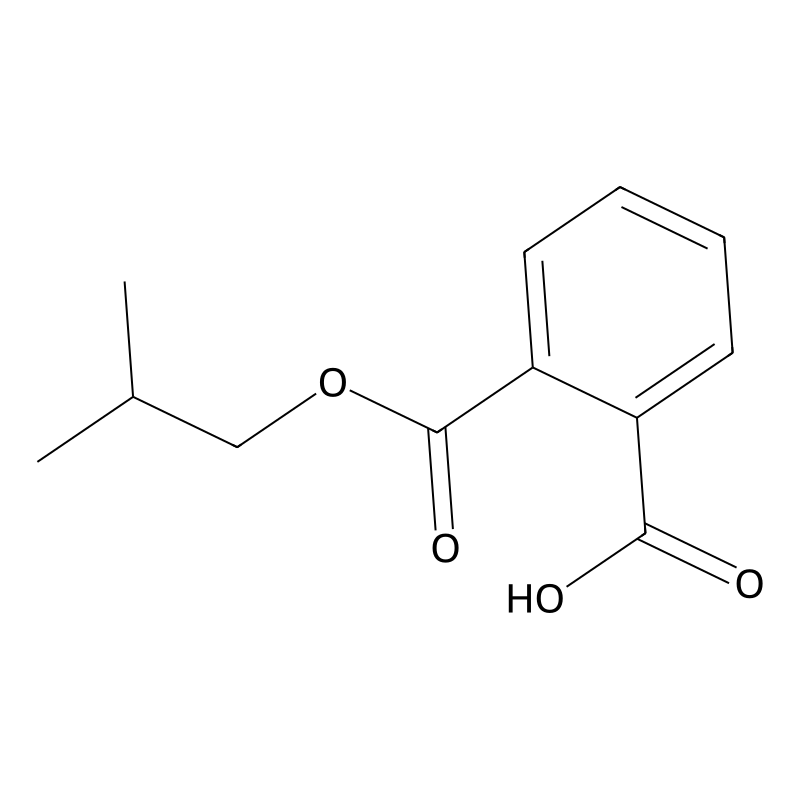

Monoisobutyl phthalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Monoisobutyl phthalic acid is a phthalate metabolite that has been found in human meconium and in semen , saliva , and urine Phthalate esters are a family of multifunctional compounds widely used as plasticizers, solvents, or additives in many diverse products such as poly(vinyl chloride) (PVC) materials, pharmaceuticals and medical devices, pesticides, lubricants, and personal care products. Humans have been exposed to phthalates through the manufacture, ubiquitous use, and disposal of PVC materials and other phthalate-containing products. (A3185, A3186, A3187, A3185).

Monoisobutyl phthalate (MiBP, CAS: 30833-53-5) is the primary monoester metabolite of the widely used plasticizer diisobutyl phthalate (DiBP). In analytical chemistry and toxicology, high-purity MiBP serves as an indispensable reference standard and biomarker for assessing environmental exposure and human biomonitoring [1]. Because parent phthalate diesters are rapidly hydrolyzed in vivo, quantifying the monoester is the only reliable method for determining true systemic exposure. Procurement of certified MiBP standards is critical for laboratories conducting liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, solid-phase extraction (SPE) recovery optimization, and in vitro endocrine disruption assays, where precise calibration against isobaric interferences is required to ensure regulatory compliance and data reproducibility [2].

References

- [1] Simultaneous Determination of Eight Monoalkyl Phthalate Esters in Porcine Tissue by Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. J. Agric. Food Chem. 2019.

- [2] Phthalate Metabolites in Maternal and Cord Plasma and Their Relations to Other Selected Endocrine Disruptors. Physiol. Res. 2018.

Substituting MiBP with its straight-chain isomer, mono-n-butyl phthalate (MnBP), or its parent compound, diisobutyl phthalate (DiBP), fundamentally compromises analytical accuracy and toxicological relevance. In mass spectrometry, MiBP and MnBP are isobaric, sharing identical precursor-to-product ion transitions (e.g., m/z 221.1 → 120.9). Without the exact MiBP standard to establish precise chromatographic retention times, laboratories cannot distinguish between exposure to DiBP versus di-n-butyl phthalate (DnBP) [1]. Furthermore, substituting the monoester with the parent diester in cell-based assays fails because the diester does not reflect the actual circulating metabolite, leading to drastically skewed receptor binding affinities and false toxicological profiles[2].

Isobaric Resolution in LC-MS/MS Biomonitoring

Accurate human biomonitoring requires the separation of branched and straight-chain phthalate metabolites. MiBP and MnBP share the identical MRM transition of m/z 221.1 → 120.9. Procurement of authentic MiBP standards is necessary to establish baseline chromatographic separation, as MiBP typically elutes at a distinct retention time compared to MnBP (e.g., 5.76 min for MnBP under standard reversed-phase gradients) [1]. Without the specific MiBP calibrator, peak misidentification occurs.

| Evidence Dimension | Mass Spectrometry MRM Transition and Retention Time |

| Target Compound Data | MiBP (Requires exact RT calibration for m/z 221.1 → 120.9) |

| Comparator Or Baseline | MnBP (Straight-chain isomer, identical mass transition) |

| Quantified Difference | Baseline chromatographic separation required to prevent 100% signal overlap |

| Conditions | Reversed-phase LC-MS/MS with electrospray ionization (ESI-) |

Procuring the exact MiBP standard is the only way to prevent false-positive quantification of DnBP exposure when analyzing complex biological matrices.

Receptor Binding Affinity in Endocrine Disruption Models

In toxicological assessments of endocrine disruption, parent compounds cannot substitute for their metabolites. Assays evaluating Constitutive Androstane Receptor (CAR) binding demonstrate that MiBP has a REC10 value of 14.13 μM, which is significantly higher than the 0.83 μM value of its parent compound, DiBP[1]. This quantitative difference highlights the necessity of using the monoester to accurately model in vivo metabolic exposure.

| Evidence Dimension | CAR Binding Activity (REC10) |

| Target Compound Data | MiBP: 14.13 μM |

| Comparator Or Baseline | DiBP (Parent Diester): 0.83 μM |

| Quantified Difference | ~17-fold difference in receptor binding affinity |

| Conditions | In vitro human CAR binding assay |

Using the parent diester instead of the MiBP metabolite in cell-based assays will result in a severe overestimation of receptor binding toxicity.

Epidemiological Correlation with Oxidative Stress Biomarkers

When selecting target analytes for oxidative stress panels, MiBP demonstrates a uniquely high correlation with stress biomarkers compared to other phthalate metabolites. An interquartile range (IQR) increase in MiBP concentration is associated with a 56.4% elevation in urinary 8-isoprostane levels, which is a significantly higher magnitude association than that observed for other common metabolites like MEHHP (21.5%) [1].

| Evidence Dimension | Association with 8-isoprostane elevation |

| Target Compound Data | MiBP: 56.4% increase per IQR |

| Comparator Or Baseline | MEHHP: 21.5% increase per IQR |

| Quantified Difference | 2.6-fold stronger association with oxidative stress biomarker elevation |

| Conditions | Repeated measures analysis in human urine samples |

This justifies the mandatory inclusion of MiBP in procurement lists for epidemiological panels targeting plasticizer-induced oxidative stress.

LC-MS/MS Calibration for Human Biomonitoring

MiBP is strictly required as a primary analytical calibrator in clinical and environmental laboratories conducting LC-MS/MS biomonitoring. Because it is isobaric with MnBP, exact RT matching using pure MiBP is the only way to accurately quantify DiBP exposure in urine, serum, and amniotic fluid matrices [1].

In Vitro Endocrine Disruption and Tox-Screening Assays

Due to the ~17-fold difference in CAR binding affinity between MiBP and its parent diester, toxicologists must procure MiBP to accurately simulate the in vivo metabolic effects of plasticizer exposure on cellular receptors (e.g., PPAR and CAR activation models) [2].

Solid-Phase Extraction (SPE) Method Development

Analytical chemists developing extraction protocols for complex biological matrices (such as tissue or plasma) utilize MiBP to optimize SPE cartridge selection (e.g., validating the superior recovery of mixed-mode anion exchange cartridges over standard C18 for monoester extraction) [2].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types